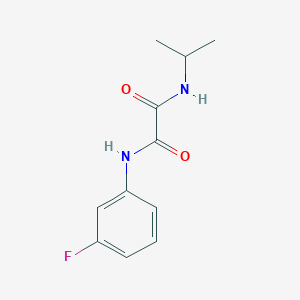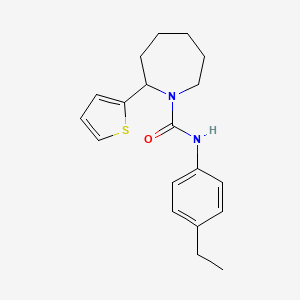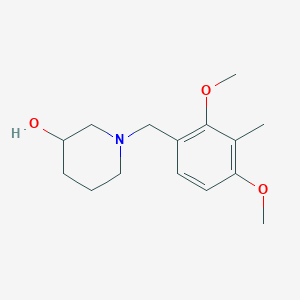
N-(3-fluorophenyl)-N'-isopropylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N'-isopropylethanediamide, commonly known as F-Phenibut, is a synthetic compound that belongs to the family of nootropic drugs. It is a derivative of the neurotransmitter GABA and acts as a GABA-B receptor agonist. F-Phenibut is known for its anxiolytic and sedative effects and has been used for the treatment of various neurological disorders such as anxiety, depression, and insomnia.
Mecanismo De Acción
F-Phenibut acts as a GABA-B receptor agonist, which results in the inhibition of neurotransmitter release. This leads to a reduction in neuronal excitability and an increase in inhibitory neurotransmission. F-Phenibut also increases the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
F-Phenibut has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. F-Phenibut has also been shown to increase the levels of dopamine and serotonin in the brain, which may improve mood and reduce anxiety. Additionally, F-Phenibut has been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F-Phenibut has several advantages as a research tool. It is a selective GABA-B receptor agonist and has been extensively studied for its anxiolytic and sedative effects. F-Phenibut is also relatively easy to synthesize and has a long half-life in the body. However, F-Phenibut has several limitations as a research tool. It is a controlled substance in some countries and may be difficult to obtain. Additionally, F-Phenibut has been associated with tolerance and withdrawal symptoms, which may complicate research studies.
Direcciones Futuras
There are several future directions for research on F-Phenibut. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. F-Phenibut has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome. Additionally, further studies are needed to determine the long-term effects of F-Phenibut use and its potential for addiction and abuse.
In conclusion, F-Phenibut is a synthetic compound that has been extensively studied for its anxiolytic and sedative effects. It acts as a GABA-B receptor agonist and has been investigated for its potential use in the treatment of neurological disorders such as anxiety, depression, and insomnia. While F-Phenibut has several advantages as a research tool, it also has limitations and further studies are needed to determine its long-term effects and potential for addiction and abuse.
Métodos De Síntesis
The synthesis of F-Phenibut involves the reaction of 3-fluorophenylacetonitrile with isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethylenediamine to form F-Phenibut.
Aplicaciones Científicas De Investigación
F-Phenibut has been extensively studied for its anxiolytic and sedative effects. It has been shown to reduce anxiety and stress in animal models and human studies. F-Phenibut has also been found to improve sleep quality and duration in individuals with insomnia. Additionally, F-Phenibut has been investigated for its potential use in the treatment of alcohol withdrawal syndrome and other neurological disorders such as Parkinson's disease and epilepsy.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFDPHLHKHNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)

methanol](/img/structure/B5127849.png)
![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)

![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)

![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)